CLEAP-2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MTPFWRGVSLRPVGASCRDNSECITMLCRKNRCFLRTASE |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Cleap 2
Scale-Up Considerations for Laboratory-Scale Synthesis to Process DevelopmentTransitioning a synthetic route from the laboratory bench to a larger industrial scale presents numerous challenges.mt.comcurapath.comtudublin.ieKey considerations include:
Heat Transfer: Managing the heat generated by the reaction is more difficult in large reactors. mt.com
Mass Transfer and Mixing: Ensuring all reactants are mixed efficiently becomes more complex at a larger scale. mt.comaiche.org
Process Safety: A thorough hazard analysis is required to ensure safe operation at scale. mt.com
Economic Viability: The cost of reagents, energy consumption, and process time must be optimized for commercial production. tudublin.ie
These are general principles of process development, but their specific application to the scale-up of CLEAP-2 synthesis cannot be detailed without initial laboratory-scale data. curapath.comregmednet.com
Compound List
As no specific compounds related to this compound were discussed, a table of mentioned compounds cannot be generated.
Mechanistic Investigations of Cleap 2 Reactivity and Transformations
Elucidation of Reaction Mechanisms Involving CLEAP-2
No information is available in the scientific literature regarding the elucidation of reaction mechanisms for a chemical compound named this compound.
Identification of Key Intermediates and Transition States
There are no published studies identifying key intermediates or transition states for reactions involving a compound named this compound.
Kinetic Studies of this compound Reaction Pathways
Kinetic studies of chemical reaction pathways for a compound named this compound have not been reported in the scientific literature.
Thermodynamic Characterization of this compound Reactions
The thermodynamic characterization of chemical reactions involving a compound named this compound is not available in the scientific literature.
Catalytic Activities of this compound
There is no evidence in the scientific literature to suggest that this compound possesses catalytic activities in a chemical context.
Mechanisms of Catalysis Mediated by this compound
No mechanisms of catalysis mediated by a compound named this compound have been described in published research.
Substrate Scope and Selectivity in this compound Catalysis
The substrate scope and selectivity for a catalyst named this compound have not been documented in the scientific literature.
Regeneration and Stability of this compound Catalytic Species
Scientific research has not characterized this compound as a catalyst in the chemical sense; therefore, the concept of "catalytic species" and their regeneration is not applicable. Instead, the biological functionality and structural stability of the peptide are central to its activity.
Biological "Regeneration" and Regulation: In a biological context, the regeneration of active this compound is achieved through its continuous expression by host cells. The gene for chicken LEAP-2 (this compound) is located on chromosome 13 and is expressed in various epithelial tissues, including the small intestine, liver, lung, and kidney. nih.govscialert.net This expression is not always constant; it can be induced or upregulated in response to pathogenic challenges. For instance, studies have shown that infection with Salmonella enterica significantly increases the messenger RNA (mRNA) levels of this compound in the small intestine and liver. nih.gov This inducible expression represents a form of biological regeneration, ensuring the peptide is available to function as part of the innate immune defense system. nih.gov
Structural Stability: The stability of the this compound peptide is crucial for its function. The mature peptide is characterized by a structure containing two disulfide bonds formed by four conserved cysteine residues. cukerala.ac.innih.gov These bonds are vital for maintaining the correct three-dimensional folding of the peptide, which is essential for its biological activity. The C-terminal end of the peptide, where these disulfide bonds are located, is thought to play a significant role in stabilizing the molecule in plasma. nih.gov
Photochemical and Electrochemical Reactivity of this compound
A comprehensive review of scientific literature yields no available data regarding the photochemical or electrochemical reactivity of the this compound peptide.
There are no published studies on the effects of light on the structure or function of this compound.
There is no available information describing the redox potential, electron transfer mechanisms, or other electrochemical properties of this compound.
Degradation Pathways and Stability Studies of this compound in Various Environments
The stability of this compound, like other peptides, is influenced by its environment. Its degradation is a key factor in determining its biological half-life and efficacy.
Proteolytic Degradation: LEAP-2 is susceptible to degradation by enzymes. In circulation, the peptide is not stable and is rapidly broken down by proteolytic processing. It has a reported plasma half-life of approximately 15 minutes. nih.gov This degradation results in smaller peptide fragments. For example, an 18-residue fragment (LEAP244–61) has been identified in human urine, and a 10-residue fragment (LEAP238–47) is detectable in human plasma and intestinal tissue, indicating that proteolytic cleavage is a primary degradation pathway. nih.gov
Environmental Stability: While specific studies on this compound's stability in diverse non-biological environments are limited, research on other antimicrobial peptides (AMPs) provides insights into the factors that likely affect its integrity. The stability and activity of AMPs can be significantly influenced by pH, temperature, and the presence of salts and enzymes.
The following table summarizes the general stability of antimicrobial peptides under various conditions, which can be considered indicative for peptides like this compound.
| Parameter | Condition | Effect on Stability/Activity | Reference |
| pH | Acidic (e.g., pH 2-6) | Many AMPs retain stability and activity. Nisin is highly stable at pH 3. | researchgate.netresearchgate.net |
| Neutral/Alkaline (e.g., pH >7) | Stability can decrease. Nisin loses 90% activity at pH 7. Cationic AMPs may lose efficacy. | researchgate.netresearchgate.net | |
| Temperature | Refrigeration (4°C) | Generally stable. | nih.gov |
| Moderate Heat (up to 100°C) | Many AMPs are thermostable and retain activity. | researchgate.netresearchgate.net | |
| Autoclaving (121°C) | Stability is variable and often pH-dependent. Some peptides show reduced activity. | researchgate.netresearchgate.net | |
| Enzymes | Proteases (e.g., Trypsin, Proteinase K) | High susceptibility to degradation, which can be a major limitation for therapeutic use. | researchgate.netnih.gov |
| Counter-ions | Presence of different ions (e.g., Na+, Ca2+, Cl-) | Can affect the stability of self-assembled peptide nanostructures. | rsc.org |
Strategies such as conjugating fatty acids to peptides have been shown to improve stability against trypsin, serum, and varied pH environments. nih.govpreprints.org Such modifications could potentially enhance the environmental resilience of this compound.
Theoretical and Computational Studies of Cleap 2
Molecular Dynamics Simulations of CLEAP-2 Systems
Intermolecular Interactions of this compound with Solvents and Other Molecules:No studies have been found that investigate how this compound interacts with different solvents or other molecules, which is fundamental to understanding its behavior in various environments.
No Information Found for Chemical Compound "this compound"
Following a comprehensive search for the chemical compound designated as "this compound," it has been determined that there is no publicly available scientific literature, database entry, or research that identifies a compound by this name. The search for "this compound" and related terms did not yield any results corresponding to a chemical substance.
The provided outline for an article on "this compound," focusing on its theoretical and computational studies, reaction pathways, and applications in machine learning and cheminformatics, cannot be completed due to the absence of any foundational information about this compound.
It is possible that "this compound" may be an internal project name not yet in the public domain, a misnomer, or a hypothetical substance not yet synthesized or described in scientific literature.
Searches for similar-sounding terms have identified "CLEP," which stands for the College-Level Examination Program or is used in the context of bioinformatics as "CLinical Embedding of Patients," a machine learning framework. However, neither of these is related to a specific chemical compound.
Without any data on the existence and properties of a compound named "this compound," it is not possible to generate the requested scientific article. Further research or clarification on the identity of "this compound" would be necessary to proceed.
Advanced Analytical and Characterization Methodologies for Cleap 2
Chromatographic and Separation Techniques for CLEAP-2
Should "this compound" be a novel or internal designation for a compound not yet disclosed in public domains, the generation of the requested article would be contingent on the provision of the relevant experimental data.
High-Performance Liquid Chromatography (HPLC) of this compound and its Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of peptides like this compound. thermofisher.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity.
A typical RP-HPLC method for a peptide like this compound would involve a C8 or C18 stationary phase. The mobile phase would consist of a binary gradient system, typically using water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) as mobile phase A, and an organic solvent such as acetonitrile (B52724) with 0.1% TFA as mobile phase B. chromatographyonline.com The gradient would be programmed to increase the percentage of mobile phase B over time, allowing for the elution of peptides based on their increasing hydrophobicity. Detection is commonly performed using UV absorbance at 214 nm and 280 nm, which correspond to the peptide backbone and aromatic amino acid residues, respectively.
For analyzing this compound in complex mixtures, such as biological extracts or synthesis reaction media, the high resolution of Ultra-High-Performance Liquid Chromatography (UHPLC) would be advantageous. UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times, improved resolution, and increased sensitivity. thermofisher.comchromatographyonline.com
Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention for peptides. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and provide counter-ions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the peptide. |
| Gradient | 5% to 60% B in 15 min | Optimized to separate this compound from impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Detection | UV at 214 nm | For detection of the peptide backbone. |
Gas Chromatography (GC) for Volatile this compound Species
Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of peptides like this compound. Peptides are non-volatile and thermally labile, meaning they would decompose at the high temperatures required for GC analysis. However, GC could be employed to analyze small, volatile molecules that are either part of a this compound formulation or are products of its degradation. For direct analysis of the peptide itself, derivatization to create more volatile and thermally stable compounds would be necessary, but this is a complex and often inefficient process for larger molecules.
Capillary Electrophoresis and Other Advanced Separation Methods
Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of peptides like this compound. CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. youtube.com This technique provides very high separation efficiency and requires only minute sample volumes. For a cationic peptide like this compound (net charge of +3.8 at physiological pH), CE would be an excellent method for purity assessment and characterization. engormix.com
Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate neutral and charged molecules and could be applied to analyze this compound and any uncharged impurities.
Microscopic and Imaging Techniques for this compound Aggregates and Assemblies
Peptides, particularly those with antimicrobial properties, can self-assemble into larger aggregates or form specific morphologies when interacting with surfaces. Microscopic techniques are essential for visualizing these structures.
Electron Microscopy (TEM, SEM) of this compound Morphologies
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for high-resolution imaging of peptide assemblies. For TEM analysis, a dilute solution of this compound aggregates would be deposited on a carbon-coated grid and stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast. This would allow for the visualization of the fine structure of fibrils, oligomers, or other assemblies.
SEM would be used to study the three-dimensional surface morphology of larger this compound structures or films. Sample preparation for SEM typically involves fixing, dehydrating, and coating the sample with a thin layer of a conductive material like gold to prevent charging under the electron beam. youtube.com
Atomic Force Microscopy (AFM) for this compound Surface Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer scale. wikipedia.orgmaterialsfutures.org AFM is particularly useful for studying peptide aggregation and surface interactions because it can be operated in liquid environments, allowing for the observation of dynamic processes in near-physiological conditions.
In the context of this compound, AFM could be used to:
Image the morphology of individual peptide molecules and their self-assembled structures on a substrate like mica.
Study the interaction of this compound with model lipid bilayers to understand its membrane-disrupting antimicrobial mechanism.
Perform force spectroscopy to measure the mechanical properties of this compound aggregates or the forces of interaction between the peptide and a surface. wikipedia.org
Interactive Data Table: Comparison of Microscopic Techniques for this compound
| Technique | Information Provided | Sample Environment | Resolution |
| TEM | Internal structure of aggregates | High vacuum | <1 nm |
| SEM | Surface topography | High vacuum | ~1-10 nm |
| AFM | Surface topography, mechanical properties | Air or Liquid | ~1-5 nm (horizontal), <1 nm (vertical) |
Hyphenated and Multi-Modal Analytical Approaches for this compound Research
To obtain comprehensive information about this compound, analytical techniques are often combined or "hyphenated". slideshare.netajrconline.orgsaspublishers.com The most powerful of these for peptide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).
In an LC-MS system, the effluent from an HPLC column is directly introduced into the ion source of a mass spectrometer. This allows for the separation of components in a mixture by HPLC, followed by their immediate mass analysis. For this compound, LC-MS would be used to:
Confirm the molecular weight of the synthesized or purified peptide.
Identify impurities and degradation products by their mass-to-charge ratio.
Sequence the peptide using tandem mass spectrometry (MS/MS) fragmentation techniques.
Other hyphenated techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) combine the high separation efficiency of CE with the sensitive and specific detection of MS, providing another powerful tool for this compound characterization. researchgate.net
Pre Clinical Biological Activity of Cleap 2 in Vitro and in Silico Focus
In Vitro Assays for CLEAP-2/LEAP2 Biological Interactions
In vitro studies are crucial for understanding the direct interactions of LEAP2 with biological molecules and cellular systems outside of a living organism. These assays provide insights into binding affinities, enzymatic modulation, and cellular responses.
Ligand Binding Studies of this compound/LEAP2 with Biomacromolecules (e.g., proteins, nucleic acids)
Ligand binding studies have demonstrated that LEAP2 interacts with key biological targets. A significant focus has been on its binding to the growth hormone secretagogue receptor (GHSR). Research indicates that LEAP2 acts as an endogenous antagonist for GHSR, competing with ghrelin for the same binding site on the receptor. mdpi.comnih.govmdpi.comnih.govportlandpress.comjst.go.jpnih.govmdpi.comresearchgate.netnih.govresearchgate.net Ligand-binding assays, such as competitive binding assays using tracers like ghrelin-SmBiT or LEAP2-SmBiT, have been employed to characterize this interaction and determine binding affinities (Ki values). mdpi.comportlandpress.comnih.gov Studies have shown that the N-terminal region of LEAP2, particularly residues 1-14, is crucial for strong receptor binding. mdpi.comnih.govnih.govnih.gov Specific residues in LEAP2, such as phenylalanine at position 4 and arginine at position 6, have been identified as essential for binding to GHSR1a. portlandpress.com
Beyond protein interactions, LEAP2 has also been shown to bind to bacterial genomic DNA. mdpi.commdpi.comresearchgate.netresearchgate.net This interaction is considered part of its antimicrobial mechanism, contributing to the disruption of bacterial function.
Enzymatic Inhibition and Activation Assays for this compound/LEAP2
LEAP2's primary enzymatic relevance in the context of the provided search results is linked to its antimicrobial activity, which involves disrupting essential bacterial processes rather than directly inhibiting or activating host enzymes (other than indirectly through receptor interaction). LEAP2 exhibits dose-dependent antimicrobial activity against a range of microbial model organisms, including both Gram-positive and Gram-negative bacteria such as Salmonella species, Escherichia coli, and Staphylococcus aureus. mdpi.comnih.govresearchgate.netresearchgate.netabbexa.comwikipedia.orgmdpi.commdpi.comresearchgate.netnih.gov Time-kill assays have been used to analyze the in vitro antimicrobial activity of recombinant LEAP2. nih.gov While the mechanism involves membrane disruption, which can indirectly affect bacterial enzymes, direct enzymatic inhibition or activation assays of specific bacterial or host enzymes by LEAP2, beyond its receptor antagonism affecting downstream signaling, are not prominently detailed in the provided results. The antagonism of GHSR by LEAP2 modulates the receptor's downstream signaling pathways, which involve various enzymatic cascades, but LEAP2 itself is not described as directly inhibiting or activating these enzymes.
Cellular Assays for Non-Clinical Biological Responses (e.g., proliferation, differentiation, signal transduction pathways)
Cellular assays have been used to investigate the biological responses mediated by LEAP2, particularly in the context of its interaction with GHSR. LEAP2's antagonism of GHSR influences cellular processes that are regulated by ghrelin signaling. For instance, LEAP2 has been shown to inhibit ghrelin-induced GHSR activation in cellular models, affecting downstream signaling pathways. mdpi.comnih.govmdpi.comnih.govportlandpress.comjst.go.jpnih.govmdpi.comresearchgate.netnih.govresearchgate.net Studies using GHSR-expressing cells have demonstrated that LEAP2 binding does not cause receptor internalization, unlike ghrelin. nih.gov This difference in receptor trafficking can influence the nature of the cellular response.
While direct studies specifically detailing the effects of LEAP2 on broad cellular proliferation or differentiation independent of GHSR interaction are not extensively highlighted in the provided search results, its role as an antimicrobial peptide suggests potential interactions with immune cells and epithelial cells where it is expressed. nih.govmdpi.comresearchgate.netnih.gov However, detailed cellular assays specifically on proliferation or differentiation modulation by LEAP2 are not provided.
LEAP2's interaction with GHSR directly impacts signal transduction pathways linked to this receptor. GHSR is a G protein-coupled receptor (GPCR), and its activation by ghrelin typically leads to the activation of various intracellular signaling cascades. mdpi.commdpi.comnih.govjst.go.jpresearchgate.netresearchgate.netguidetopharmacology.org By acting as an antagonist or inverse agonist, LEAP2 modulates these pathways, influencing processes related to energy metabolism and growth hormone release. mdpi.comnih.govmdpi.comnih.govportlandpress.comjst.go.jpnih.govmdpi.comresearchgate.netnih.govresearchgate.net Research has explored the binding residues and key interactions between LEAP2 and GHSR1a to understand the molecular basis of this antagonism and its impact on signaling. portlandpress.com
Interactions of this compound/LEAP2 with Cellular Components and Organelles (e.g., membranes)
A key aspect of LEAP2's antimicrobial activity involves its interaction with bacterial cell membranes. As a cationic peptide, LEAP2 is attracted to the negatively charged phospholipid membranes of bacteria. mdpi.commdpi.comnih.gov This interaction leads to the disruption of membrane integrity through pore formation, ultimately causing bacterial cell death. mdpi.commdpi.comresearchgate.netresearchgate.netabbexa.com Studies using model membranes have investigated the affinity of LEAP2 for membranes and the role of specific regions, such as the N-terminal hydrophobic domain and the cationic core, in membrane binding. nih.gov The interaction with bacterial membranes is considered a primary mechanism by which LEAP2 exerts its antimicrobial effects.
In Silico Modeling of this compound/LEAP2 Biological Interactions
In silico methods, utilizing computational approaches, complement in vitro studies by providing insights into the molecular interactions and dynamics of LEAP2 with its biological targets.
Molecular Docking and Dynamics of this compound/LEAP2 with Biological Targets
Molecular docking and dynamics simulations have been applied to study the interaction of LEAP2 with its key protein target, GHSR. These computational techniques help to predict the binding pose and affinity of LEAP2 to the receptor and to understand the dynamic nature of the interaction. nih.govportlandpress.comresearchgate.netmdpi.comcas.czfda.govdntb.gov.uauniprot.org In silico studies, including alanine-scanning mutagenesis coupled with modeling, have been used to identify key residues involved in LEAP2 binding to GHSR1a and to deduce potential interactions. portlandpress.com Structural models of GHSR1a have been utilized in these docking studies to understand how LEAP2 fits into the receptor's binding pocket and the types of interactions (e.g., hydrophobic, electrostatic) that stabilize the complex. portlandpress.com
While the search results emphasize the interaction with GHSR, in silico approaches could also be applied to model the interaction of LEAP2 with bacterial membranes or bacterial DNA, given its known mechanisms of antimicrobial action. Such studies could involve molecular dynamics simulations to observe membrane insertion and disruption or docking studies with DNA structures. Although not explicitly detailed in the provided results for LEAP2, these are standard in silico methods for studying the interactions of antimicrobial peptides with cellular components. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the biological activities of compounds with their molecular structures using mathematical models. While the concept of structure-activity relationship is fundamental to understanding how modifications to a peptide like this compound might affect its function, detailed QSAR studies specifically focused on a series of this compound analogs were not extensively present in the search results.
Network Pharmacology and Systems Biology Approaches to this compound
Network pharmacology and systems biology approaches aim to understand the complex interactions of a compound within biological systems, considering multiple targets and pathways rather than focusing on a single drug-target interaction. While this compound is recognized as an integral part of the innate immune system and its expression is influenced by factors such as bacterial infection, specific studies employing comprehensive network pharmacology or systems biology approaches specifically to elucidate the multifaceted actions and interactions of this compound were not prominently featured in the search results weblio.jpnih.govnih.gov.
Functional Characterization of this compound in Model Systems (Non-Animal, Non-Human)
Investigating the functional characteristics of this compound in non-animal and non-human model systems allows for controlled studies on its direct effects at the cellular and tissue level without the complexities of a whole organism.
Investigation of this compound in ex vivo Tissue Culture Models
Ex vivo tissue culture models involve maintaining 살아있는 tissue samples outside the body, preserving some of the tissue's original architecture and cellular interactions. These models are valuable for studying the effects of compounds on specific tissues. While ex vivo tissue culture is a recognized technique for evaluating the efficacy of various agents, particularly in fields like cancer research, specific studies detailing the investigation of this compound or its analogs using ex vivo tissue culture models were not extensively found in the provided search results. The available information focuses more on the expression of this compound in various tissues in vivo rather than its activity in cultured tissue explants weblio.jpnih.govnih.gov.
Biological Activity of this compound in Simple Cellular or Microbial Systems (e.g., bacteria, yeast)
This compound's biological activity has been investigated in simple microbial systems, primarily bacteria and yeast, to understand its direct antimicrobial effects weblio.jpnih.govnih.govwikipedia.orgnih.govuniprot.org. Studies have shown that this compound exhibits dose-dependent antimicrobial activity against selected microbial model organisms wikipedia.org.
Research on chicken this compound (this compound) has demonstrated its killing activities against Salmonella species nih.govwikipedia.org. The mechanism involves the ability of this compound to disrupt the outer membrane of Salmonella, leading to permeabilization wikipedia.org. This membrane permeabilization is considered important for its killing activities wikipedia.org. Studies have also investigated the activity of this compound against Gram-positive bacteria such as Streptococcus spp. and Staphylococcus spp. wikipedia.org. While some strains like Streptococcus pyogenes M1 showed resistance, mutants deficient in certain cell wall proteins exhibited increased sensitivity, suggesting the involvement of specific bacterial components in resistance wikipedia.org.
Synthetic human LEAP-2 has also been shown to demonstrate activity against Gram-positive bacteria and yeasts nih.gov. Simple cellular systems like Escherichia coli and Saccharomyces cerevisiae (yeast) are often used as models to study the efficacy and mechanisms of antimicrobial agents due to their genetic tractability and relative simplicity. While the search results confirm LEAP-2's activity against bacteria and yeast, detailed studies specifically utilizing genetically engineered or modified simple cellular systems to dissect the intricate mechanisms of this compound action at a molecular level were not extensively detailed.
The antimicrobial activity of LEAP-2 against various microbes suggests its potential as a natural defense molecule genecards.org.
Comparative Analysis of this compound Biological Activities with Reference Compounds
Comparative analysis of a compound's biological activities with known reference compounds is essential to benchmark its potency and spectrum of activity. While this compound's role as an antimicrobial peptide places it within a class of natural defense molecules, direct comparative analyses of its biological activities with specific, well-established reference antimicrobial compounds were not extensively detailed in the search results in a manner that would allow for comprehensive data tables.
Information on "this compound" in Non-Biological and Materials Science Applications Not Found
Extensive research on the chemical compound "this compound" has revealed that the term predominantly refers to Liver-Expressed Antimicrobial Peptide 2 , a substance with well-documented biological functions. The overwhelming majority of scientific literature and available data centers on its role as an antimicrobial agent and a key player in metabolic regulation within living organisms.
Despite a thorough search for non-biological applications, no significant information was found regarding the use of this compound in the fields of advanced materials science, engineering, or industrial catalysis as outlined in the user's request. The search for "this compound" in contexts such as polymeric systems, electronic and photonic materials, non-biological surface modification, nanomaterial design, and catalysis did not yield any relevant results.
The existing body of research on this compound, particularly chicken LEAP-2 (this compound), focuses on its physiological roles, including:
Antimicrobial Activity: this compound is recognized for its ability to disrupt the membranes of various bacteria, forming a crucial part of the innate immune system in vertebrates.
Metabolic Regulation: It acts as an endogenous antagonist for the ghrelin receptor, playing a role in appetite and energy homeostasis.
A single patent document mentions "surface-coating" in relation to liposomes designed for the delivery of antimicrobial peptides like this compound, a context that remains within the biological and therapeutic domain. Another search result tangentially connected to catalysis referred to a compound named "Cleap2BCl," which is distinct from the antimicrobial peptide this compound.
Given the strict instructions to focus solely on the provided outline and the lack of any available data on the non-biological applications of this compound, it is not possible to generate the requested article without resorting to speculation or fabricating information. The scientific record, as accessible through the conducted searches, does not support the existence of this compound applications in the specified areas of materials science and industrial processes.
Therefore, no content can be provided for the following sections and subsections as requested:
Non Biological Applications and Materials Science Aspects of Cleap 2
Catalysis and Industrial Processes Utilizing CLEAP-2
Heterogeneous and Homogeneous Catalysis with this compound Derivatives
Should information on the biological functions and applications of this compound be of interest, a detailed article on that topic could be generated based on the available scientific literature.
Based on a comprehensive search of available scientific and technical literature, the chemical compound designated as “this compound” does not appear to be a recognized substance in the public domain. As a result, there is no scientific data available to populate the requested article sections on its non-biological applications and materials science aspects.
The search for "this compound" in conjunction with terms such as "industrial chemical synthesis," "environmental remediation," "pollutant adsorption," "environmental fate," "analytical chemistry," and "sensor development" did not yield any relevant results pertaining to a specific chemical compound with this name. The information retrieved was related to general chemical principles, unrelated compounds, or educational programs.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements, including data tables and detailed research findings, for a compound named "this compound." The creation of such an article would require foundational knowledge of the compound's existence, structure, and properties, which is currently unavailable in public sources.
Future Research Directions and Interdisciplinary Prospects for Cleap 2
Emerging Methodologies and Technologies Applicable to CLEAP-2 Research
Advancing the understanding of this compound will heavily rely on the application of cutting-edge methodologies and technologies in chemical research. High-resolution spectroscopic techniques, such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., solid-state NMR for structural elucidation of complex forms) and sophisticated mass spectrometry methods (e.g., ion mobility-mass spectrometry for analyzing molecular conformations and interactions), will be crucial for determining its precise molecular structure and characteristics. fishersci.commdpi.com
Computational chemistry and theoretical modeling are expected to play a pivotal role. Techniques like Density Functional Theory (DFT) calculations can predict electronic properties, reaction pathways, and spectroscopic signatures of this compound. collegeboard.org Molecular dynamics simulations can provide insights into its behavior in different environments, such as solutions or interfaces, and its potential interactions with other molecules. mdpi.com The integration of machine learning algorithms could accelerate the prediction of this compound's properties based on its structural motifs and potentially guide the synthesis of novel derivatives.
Furthermore, advanced separation techniques, including multidimensional chromatography and capillary electrophoresis, will be essential for isolating and purifying this compound from synthesis mixtures or complex biological matrices, should its study extend to biological systems. fishersci.com The development of new analytical methods specifically tailored to the unique properties of this compound may also be necessary.
Potential for Collaborative Research Initiatives Across Disciplines
The study of this compound inherently lends itself to interdisciplinary collaboration. Chemists specializing in synthesis, analytical techniques, and physical chemistry will form the core of this research. However, fruitful collaborations can extend to various other fields.
Materials science could investigate the incorporation of this compound into novel materials, exploring its potential influence on properties such as conductivity, thermal stability, or optical characteristics. britannica.com This would involve collaboration with physicists and engineers.
Should preliminary research suggest any interactions with biological systems, collaboration with biologists, pharmacologists, and biochemists would be essential. wikipedia.orgwikipedia.org This could involve studying its effects on cellular processes, its metabolic fate, or its potential as a probe for biological pathways. Techniques from structural biology, such as X-ray crystallography or cryo-electron microscopy, might be employed to understand interactions with biomolecules.
Environmental scientists could investigate the persistence, degradation pathways, and potential environmental impact of this compound, requiring expertise in environmental chemistry and ecotoxicology. nih.gov
Data scientists and cheminformaticians will be vital for managing, analyzing, and interpreting the large datasets generated from experimental and computational studies of this compound.
Challenges and Opportunities in Advancing this compound Understanding
Advancing the understanding of this compound presents both challenges and opportunities. One significant challenge may lie in the complexity of its synthesis, potentially requiring the development of novel synthetic routes or optimization of existing ones to obtain sufficient quantities for research. collegeboard.org Another challenge could be the inherent stability or reactivity of this compound, which might necessitate specialized handling or storage conditions. Elucidating its precise mechanism of action, particularly if it exhibits novel chemical reactivity or biological effects, could also be a complex undertaking.
However, these challenges also present opportunities. The need for new synthetic methods could drive innovation in organic or inorganic chemistry. Overcoming stability issues might lead to the development of novel formulation techniques. Unraveling a unique mechanism of action could uncover new fundamental chemical principles or biological targets.
The opportunity exists to establish this compound as a benchmark compound for testing new experimental techniques or computational models due to its potentially novel structure or properties. Furthermore, the research could reveal unexpected applications in diverse fields, ranging from catalysis to sensing or materials science.
Long-Term Impact of this compound Research on Fundamental Chemical Sciences
Research into this compound has the potential for significant long-term impact on fundamental chemical sciences. If this compound possesses a novel structural motif or exhibits unprecedented reactivity, its study could lead to a deeper understanding of chemical bonding, molecular interactions, and reaction mechanisms. wikipedia.org
Investigating its synthesis could drive the development of new catalytic methods or synthetic strategies, expanding the toolkit available to chemists. collegeboard.org Understanding its physical properties at a fundamental level could refine theoretical models and computational algorithms used to predict the behavior of matter.
Furthermore, if this compound interacts with light, electricity, or magnetic fields in unique ways, it could stimulate research into new areas of physical chemistry and condensed matter physics. britannica.com The insights gained from studying this compound could contribute to the development of general principles applicable to a wider range of chemical compounds, fostering a more profound understanding of the chemical world.
Ethical Considerations in Future Research on this compound-like Compounds
As research into this compound and similar novel compounds progresses, it is crucial to consider potential ethical implications. While the focus here is solely on the chemical compound itself and future research directions, the broader context of chemical innovation necessitates ethical foresight.
Responsible conduct of research is paramount, including rigorous adherence to safety protocols in synthesis and handling. collegeboard.org Transparency in reporting research findings, regardless of the outcome, is essential for maintaining scientific integrity.
If future research directions were to ever involve potential applications that could impact human health or the environment (though these are outside the scope of the current discussion), ethical considerations surrounding testing, potential risks, and equitable access to any resulting benefits would become critically important. wikipedia.orgwikipedia.orgnih.gov
Furthermore, the development of novel compounds raises questions about intellectual property and the responsible sharing of scientific knowledge to benefit the wider scientific community and society. Open access to research data and methodologies, where appropriate, can accelerate progress and foster collaboration while upholding ethical standards.
Q & A
Q. What experimental approaches are essential for characterizing the physicochemical properties of CLEAP-2?
To ensure reproducibility, researchers must employ standardized methods such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability analysis. Detailed protocols should align with IUPAC guidelines, including reagent sources, instrumentation specifications, and validation of spectral data . For novel compounds, provide full synthetic pathways and comparative benchmarks against known analogs .
Q. How should researchers design controlled experiments to assess this compound's bioactivity?
Use dose-response assays (e.g., IC₅₀/EC₅₀ determination) with appropriate positive/negative controls. Ensure biological replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors. Document cell lines, incubation conditions, and ethical approvals for in vivo studies. Reference established protocols from systematic reviews to avoid methodological biases .
Q. What are the best practices for synthesizing this compound with high yield and purity?
Optimize reaction conditions (temperature, solvent, catalyst) via factorial design experiments. Monitor intermediates using thin-layer chromatography (TLC) and characterize final products with mass spectrometry (MS) and elemental analysis. Report yields, enantiomeric excess (if applicable), and purification steps (e.g., recrystallization, column chromatography) .
Q. How can researchers validate this compound's stability under varying environmental conditions?
Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) over 1–6 months. Analyze degradation products via LC-MS and compare to stress-testing results (e.g., exposure to light, oxidation). Use Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy studies of this compound be resolved?
Apply triangulation by cross-validating results with alternative assays (e.g., organ-on-a-chip models) and meta-analyses of pharmacokinetic parameters (e.g., bioavailability, half-life). Investigate species-specific metabolic pathways or off-target effects using proteomics/transcriptomics. Reconcile discrepancies through sensitivity analyses and Bayesian statistical models .
Q. What computational strategies are effective for predicting this compound's interaction with novel biological targets?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding affinities and conformational stability. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address force field limitations by comparing multiple algorithms .
Q. How should researchers optimize this compound's formulation to enhance solubility without compromising activity?
Screen co-solvents (e.g., PEG, cyclodextrins) using phase diagrams and solubility parameters. Evaluate nanoformulations (liposomes, micelles) via dynamic light scattering (DLS) and in vitro release studies. Balance excipient compatibility with bioactivity assays to identify optimal ratios .
Q. What methodologies are recommended for analyzing this compound's off-target effects in complex biological systems?
Employ high-content screening (HCS) with multi-parameter readouts (e.g., cytotoxicity, mitochondrial membrane potential). Integrate CRISPR-Cas9 knockout libraries to identify gene networks affected by this compound. Use cheminformatics tools (e.g., PubChem BioAssay) to predict cross-reactivity .
Methodological Frameworks
- Data Contradiction Analysis : Apply the Causal Inference Framework to distinguish between experimental artifacts and true biological variability. Use funnel plots to detect publication bias in existing literature .
- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets via weighted gene co-expression network analysis (WGCNA) to identify this compound’s systemic mechanisms .
Table 1 : Key Parameters for this compound Characterization
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC | ≥98% | |
| Melting Point | DSC | ±2°C of theoretical | |
| Solubility (pH 7.4) | Shake-flask method | ≥50 µg/mL | |
| IC₅₀ (in vitro) | MTT assay | <10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
